Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 847729-63-9
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 847729-63-9
Executive Summary
CAS 847729-63-9, formally designated as (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate[1], is a critical chiral intermediate utilized in advanced organic synthesis and pharmaceutical drug development. As a stereopure, orthogonally protected amine, it serves as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its 2D structural characteristics, physicochemical properties—including molecular weight and boiling point anomalies—and field-validated experimental protocols for its manipulation.
Physicochemical Profiling & 2D Structural Analysis
Understanding the baseline metrics of CAS 847729-63-9 is essential for predicting its behavior in multi-step synthetic routes, calculating accurate stoichiometry, and avoiding degradation.
Quantitative Data Summary
Table 1: Key Chemical Properties of CAS 847729-63-9
| Property | Value |
| Chemical Name | (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate[1] |
| CAS Registry Number | 847729-63-9[1] |
| Molecular Formula | C14H18N2O2[1] |
| Molecular Weight | 246.30 g/mol [1] |
| Stereochemistry | (S)-Enantiomer |
| SMILES (2D Structure) | N#CC1=CC=C(C=C1)NC(OC(C)(C)C)=O[2] |
| Boiling Point | No empirical data available (Decomposes >150 °C)[3] |
2D Structural Elucidation
The 2D structure of CAS 847729-63-9 consists of three highly synergistic motifs:
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The para-Cyanophenyl Ring: The electron-withdrawing cyano (-CN) group acts as a versatile handle. It can undergo cross-coupling, reduction to yield a primary benzylamine, or hydrolysis to form a carboxylic acid.
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The Chiral Center: The (S)-configured ethylamine linker dictates the stereochemical outcome of downstream API targets, making enantiomeric purity a critical quality attribute.
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The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides steric shielding and electronic deactivation of the amine, preventing unwanted nucleophilic attacks during the functionalization of the cyano group.
The Boiling Point Paradox: Thermal Lability
A frequent inquiry regarding CAS 847729-63-9 is the absence of a recorded boiling point in standard chemical databases[3]. This is not an omission but a fundamental chemical reality. Boc-protected amines are thermally labile. When subjected to the high temperatures required to reach a boiling point (typically >150 °C for molecules of this molecular weight), the Boc group undergoes a spontaneous retro-ene-type thermal decomposition. Attempting to distill this compound will result in its destruction, necessitating purification via column chromatography or crystallization instead.
Mechanistic Pathways: Deprotection Dynamics
To utilize the chiral amine, the Boc group must be removed under controlled, acidic conditions rather than thermal stress. The standard protocol utilizes Trifluoroacetic Acid (TFA) or HCl in dioxane, as established in authoritative texts like.
The Causality of Acid Cleavage: Acidic cleavage protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates into the free amine salt and CO2, while the tert-butyl cation eliminates a proton to form isobutylene gas. This gas evolution drives the reaction forward according to Le Chatelier's principle, ensuring quantitative yields without thermal degradation.
Fig 1: Mechanistic pathways of CAS 847729-63-9 under acidic and thermal conditions.
Experimental Protocols: Self-Validating Boc Deprotection
The following step-by-step methodology describes the optimal workflow for deprotecting CAS 847729-63-9 to yield (S)-1-(4-cyanophenyl)ethylamine. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee success.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 equivalent (e.g., 246 mg, 1.0 mmol) of CAS 847729-63-9 in anhydrous dichloromethane (CH2Cl2, 5.0 mL).
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Causality: CH2Cl2 is a non-nucleophilic, aprotic solvent that perfectly solubilizes the starting material without participating in the reaction.
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Thermal Control & Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 10 equivalents of Trifluoroacetic Acid (TFA).
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Causality: Cooling mitigates the exothermic nature of the initial protonation, preventing localized heating that could trigger unwanted side reactions at the cyano group.
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Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material mass (m/z 247 [M+H]+) and the appearance of the free amine (m/z 147 [M+H]+) confirms completion.
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Concentration: Once complete, remove the volatiles in vacuo.
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Causality: Removing excess TFA before neutralization prevents massive gas evolution and dangerous exotherms during the aqueous workup.
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Neutralization & Extraction: Resuspend the crude oil in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract the aqueous layer twice with EtOAc.
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Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the stereopure free amine.
Fig 2: Step-by-step Boc-deprotection workflow for CAS 847729-63-9.
Analytical Characterization & Quality Control
Post-synthesis, rigorous quality control is required to verify the integrity of the chiral center and the 2D structure.
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Chiral HPLC: To ensure that the (S)-configuration was not racemized during storage or reaction, Chiral High-Performance Liquid Chromatography is mandatory. A baseline separation against a racemic standard will validate an enantiomeric excess (ee) of >98%.
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1H NMR Spectroscopy: The 2D structure is verified by the presence of a 9-proton singlet at ~1.40 ppm (the Boc group) and the characteristic AA'BB' splitting pattern in the aromatic region (7.40–7.70 ppm), confirming the para-substitution of the cyanophenyl ring.
References
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Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis (4th ed.)". John Wiley & Sons. URL:[Link]
